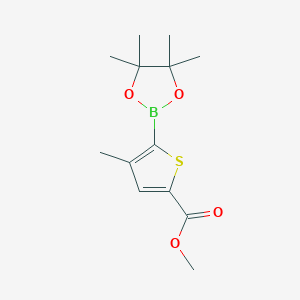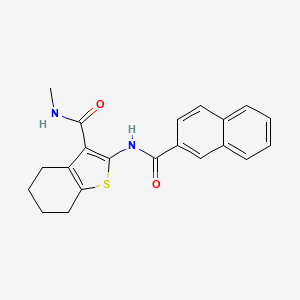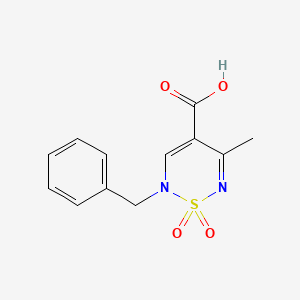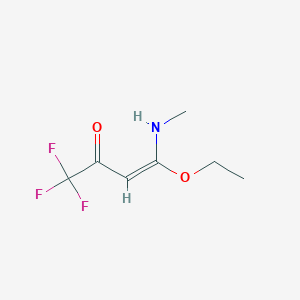
2-Bencil-3-hidroxipropanoato de metilo
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Methyl 2-benzyl-3-hydroxypropanoate has diverse applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: It has shown potential in the development of new pharmaceuticals, including antifungal agents.
Biochemistry: It plays a role in the synthesis of RNA and DNA by serving as a protective group for ribonucleosides.
Photostabilization: Derivatives of this compound are studied for their ability to stabilize materials against photodegradation.
Catalysis: It serves as an intermediate in catalytic processes, such as the synthesis of propane-1,3-diol.
Safety and Hazards
The compound has been associated with certain hazard statements, including H315, H319, and H335 . These codes correspond to skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding contact with skin and eyes, and not breathing dust, gas, or vapors .
Mecanismo De Acción
Target of Action
It is known that benzylic compounds often interact with various enzymes and receptors in the body .
Mode of Action
Benzylic compounds, in general, are known to undergo various reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the molecular structure of the compound, which can influence its interaction with its targets .
Biochemical Pathways
Benzylic compounds are often involved in various biochemical reactions, which can influence multiple pathways in the body .
Result of Action
It is known that the reactions involving benzylic compounds can lead to various molecular and cellular changes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-benzyl-3-hydroxypropanoate . These factors can include temperature, pH, and the presence of other compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common synthetic route involves the reaction of β-propiolactone with methanol in the presence of triethylamine to produce methyl 3-hydroxypropionate. This intermediate is then converted to the dianion with lithium diisopropylamide and alkylated with benzyl bromide to yield methyl 2-benzyl-3-hydroxypropanoate.
Industrial Production Methods: Industrial production methods for methyl 2-benzyl-3-hydroxypropanoate typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and not publicly disclosed.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-benzyl-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed under basic conditions.
Major Products:
Oxidation: Benzyl 3-hydroxypropanoic acid.
Reduction: Benzyl 3-hydroxypropanol.
Substitution: Various substituted esters depending on the nucleophile used.
Comparación Con Compuestos Similares
Methyl 3-hydroxypropanoate: Lacks the benzyl group, leading to different reactivity and applications.
Benzyl 3-hydroxypropanoate: Similar structure but differs in the ester group, affecting its chemical properties and uses.
Uniqueness: Methyl 2-benzyl-3-hydroxypropanoate is unique due to its specific structure, which combines a benzyl group with a hydroxypropanoate ester
Propiedades
IUPAC Name |
methyl 2-benzyl-3-hydroxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-14-11(13)10(8-12)7-9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOULZVWNYXNCDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl(3-{[1-(prop-2-yn-1-yl)piperidin-4-yl]oxy}propyl)amine](/img/structure/B2493509.png)


![4-Amino-N-[3-(dimethylamino)propyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2493513.png)
![8-allyl-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493514.png)

![N-benzyl-3-[(2-chloro-4,6-dimethylpyridin-3-yl)formamido]-N-methylpropanamide](/img/structure/B2493517.png)

![2-(2,4-difluorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B2493521.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2493522.png)
![2-Chloro-N-[2-(2,3-dihydro-1,4-benzoxathiin-2-yl)ethyl]acetamide](/img/structure/B2493523.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone](/img/structure/B2493525.png)

